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D-Fructose 1-phosphate barium salt

Cat. No.: B13824630
M. Wt: 395.45 g/mol
InChI Key: FFIAPLNALYDYQK-WYVTXLGVSA-L
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Description

Historical Context of Scientific Inquiry in Carbohydrate Metabolism Studies

The study of carbohydrate metabolism has a rich history, with scientists meticulously unravelling the complex series of reactions that convert dietary sugars into energy. The discovery of fructose (B13574) and its metabolic pathway was a crucial part of this endeavour. French chemist Augustin-Pierre Dubrunfaut first discovered fructose in 1847, and in 1857, the English chemist William Allen Miller coined the name "fructose". wikipedia.org Early research focused on understanding how the body utilizes different sugars, such as glucose and fructose. It became apparent that fructose metabolism was distinct from that of glucose, primarily occurring in the liver. microbenotes.com

Role as a Biochemical Reagent and Research Substrate in Enzymatic Investigations

D-Fructose 1-phosphate barium salt has been widely used as a biochemical reagent and substrate in numerous enzymatic investigations. ontosight.ai Its primary application is in the assay of enzymes involved in fructose metabolism, most notably aldolase (B8822740). ontosight.ai Aldolase B, the isozyme predominantly found in the liver, kidney, and small intestine, catalyzes the cleavage of fructose 1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. youtube.comwikipedia.org By providing a stable and reliable source of the substrate, the barium salt allows for the quantitative measurement of aldolase activity under controlled laboratory conditions.

These enzymatic assays have been critical in:

Characterizing the kinetic properties of aldolase isozymes (A, B, and C), revealing their different substrate specificities. wikipedia.orgnih.gov

Investigating the mechanisms of enzyme catalysis, including the formation of a Schiff base intermediate in Class I aldolases. wikipedia.org

Studying the impact of genetic mutations on enzyme function, which is fundamental to understanding inherited metabolic disorders like hereditary fructose intolerance. taylorandfrancis.comwikipedia.org

The stability of the barium salt form is a key advantage in these experimental settings, ensuring consistency and reproducibility of results. ontosight.ai

Enzyme InvestigatedSubstrateKey Findings
Aldolase BD-Fructose 1-phosphateCatalyzes the cleavage into DHAP and glyceraldehyde, a key step in fructolysis. wikipedia.org
FructokinaseFructosePhosphorylates fructose to fructose 1-phosphate, the initial step in its metabolism. youtube.com
Aldolase A and CFructose 1,6-bisphosphate (preferred), Fructose 1-phosphateShow preference for fructose 1,6-bisphosphate over fructose 1-phosphate. wikipedia.org

Fundamental Significance in the Study of Core Metabolic Pathways

The study of D-fructose 1-phosphate and its metabolism is of fundamental significance to our understanding of core metabolic pathways, including glycolysis and gluconeogenesis. Fructose metabolism, or fructolysis, intersects with glycolysis, the central pathway for glucose breakdown. wikipedia.org After fructose is converted to fructose 1-phosphate, it is cleaved by aldolase B into DHAP and glyceraldehyde. microbenotes.com DHAP is a direct intermediate in glycolysis, while glyceraldehyde can be phosphorylated to glyceraldehyde-3-phosphate, another glycolytic intermediate. youtube.com

A crucial aspect of fructose metabolism is that it bypasses the primary rate-limiting step of glycolysis, which is catalyzed by phosphofructokinase-1 (PFK-1). microbenotes.com This has significant metabolic implications, as the rapid influx of fructose-derived carbons into the glycolytic pathway can lead to an increased production of pyruvate (B1213749) and subsequently acetyl-CoA. This can, in turn, enhance fatty acid synthesis and triglyceride formation, making fructose a highly lipogenic sugar. youtube.comyoutube.com

Furthermore, the accumulation of fructose 1-phosphate, as seen in hereditary fructose intolerance due to aldolase B deficiency, has profound effects on other metabolic pathways. wikipedia.org The trapping of phosphate in the form of fructose 1-phosphate can deplete intracellular phosphate stores, leading to a decrease in ATP production. taylorandfrancis.com This can inhibit both glycogenolysis (the breakdown of glycogen (B147801) to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors), resulting in hypoglycemia. wikipedia.org Therefore, the study of D-fructose 1-phosphate has provided critical insights into the regulation and integration of major metabolic routes.

Metabolic PathwayRole of Fructose 1-Phosphate Metabolism
GlycolysisProvides intermediates (DHAP and glyceraldehyde-3-phosphate) that enter the glycolytic pathway. youtube.com
GluconeogenesisThe intermediates from fructose metabolism can be used for glucose synthesis. wikipedia.org
LipogenesisBypassing the PFK-1 step can lead to increased fatty acid and triglyceride synthesis. youtube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BaO9P B13824630 D-Fructose 1-phosphate barium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11BaO9P

Molecular Weight

395.45 g/mol

IUPAC Name

barium(2+);[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C6H13O9P.Ba/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+2/p-2/t3-,4-,5+,6?;/m1./s1

InChI Key

FFIAPLNALYDYQK-WYVTXLGVSA-L

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](C(O1)(COP(=O)([O-])[O-])O)O)O)O.[Ba+2]

Canonical SMILES

C(C1C(C(C(O1)(COP(=O)([O-])[O-])O)O)O)O.[Ba+2]

Origin of Product

United States

Advanced Methodologies for Synthesis and Preparation

Enzymatic Synthesis Approaches for D-Fructose 1-Phosphate

Enzymatic methods offer high specificity and stereoselectivity, avoiding the need for extensive protecting group chemistry often required in traditional organic synthesis. Biocatalysts, particularly phosphatases, have been effectively employed to synthesize sugar phosphates through phosphoryl transfer reactions.

A notable enzymatic strategy for synthesizing D-Fructose 1-phosphate involves the transfer of a phosphoryl group from a donor substrate, such as α-D-Glucose 1-phosphate (αGlc 1-P), to D-fructose. Research has identified specific sugar-phosphate phosphatases from Escherichia coli that can catalyze this transphosphorylation reaction effectively. nih.gov

Two distinct E. coli phosphatases, Agp (a periplasmic histidine acid phosphatase) and Had13 (a haloacid dehydrogenase-like phosphatase), were studied for their ability to use αGlc 1-P as a phosphoryl donor. nih.gov While both enzymes exhibited hydrolase activity, converting αGlc 1-P to glucose and inorganic phosphate (B84403), the Agp enzyme showed significant synthetic capabilities. nih.gov When D-fructose was introduced as an alternative acceptor to water, the Agp enzyme preferentially catalyzed the transfer of the phosphate group to fructose (B13574). nih.gov

The efficiency of biocatalytic systems, such as the one described above, is highly dependent on reaction conditions. Optimization is crucial to maximize the yield of the desired product and minimize competing side reactions, such as the hydrolysis of the phosphate donor.

A primary optimization strategy is the manipulation of substrate concentrations to influence the reaction equilibrium. In the synthesis of D-Fructose 1-phosphate using the Agp enzyme, using a high concentration of the acceptor molecule, D-fructose, was shown to be highly effective. This high concentration (e.g., 600 mM) strongly suppresses the rate of phosphate release via hydrolysis, pushing the catalytic activity towards the desired transphosphorylation reaction. nih.gov The rate of αGlc 1-P consumption was more than ten times higher than the rate of phosphate release under these optimized conditions. nih.gov

Advanced Purification and Isolation Techniques Utilizing the Barium Salt

Following synthesis, the target phosphorylated compound must be separated from the reaction mixture, which contains unreacted substrates, byproducts, and enzyme components. The use of the barium salt of D-Fructose 1-phosphate is central to classical and effective purification strategies.

Precipitation of sugar phosphates as their barium salts is a well-established method for their initial isolation from complex mixtures like fermentation broths or enzymatic reaction solutions. researchgate.net This technique leverages the low solubility of certain barium phosphate esters in aqueous ethanol (B145695) solutions.

The general procedure involves first deproteinating the reaction mixture, often with an acid like trichloroacetic acid, followed by neutralization. researchgate.net Then, a soluble barium salt, such as barium acetate, is added to the solution. The barium salts of sugar diphosphates and some monophosphates are slightly soluble and can be precipitated by the addition of ethanol. researchgate.net This initial precipitate can be collected by filtration or centrifugation. This fraction, containing hexose (B10828440) monophosphates, can then be subjected to further purification steps. researchgate.net The barium salt can be purified by repeated precipitation or by dissolving it in a dilute acid and re-precipitating. escholarship.org This method provides an effective first-pass separation and concentration of the desired phosphorylated sugar from the bulk solution.

Ion-exchange chromatography is a high-resolution technique ideal for separating charged molecules like sugar phosphates. nih.govnih.gov Anion-exchange chromatography is particularly effective, where the negatively charged phosphate groups of the sugar phosphates bind to a positively charged stationary phase (the resin). iaea.orgsamyangtrilite.co.kr

The separation is achieved by applying the sample to an anion-exchange column and then eluting with a gradient of increasing salt concentration (e.g., using sodium chloride or ammonium (B1175870) formate). nih.govsamyangtrilite.co.kr Compounds with a lower net negative charge will elute at lower salt concentrations, while more highly charged species (like sugar diphosphates) require higher salt concentrations to be displaced from the resin. This allows for the fine fractionation of different phosphorylated species, such as separating D-Fructose 1-phosphate from any remaining α-D-Glucose 1-phosphate or from fructose-1,6-bisphosphate. nih.gov

A significant advantage of this method is that it also serves as a desalting step. After the sugar phosphate has been isolated as its barium salt, it can be solubilized and the barium ions removed by passing the solution through a cation-exchange resin. The resulting free acid form of the sugar phosphate can then be further purified and isolated using the anion-exchange methods described. iaea.org

The choice of purification strategy depends on the scale of the preparation, the nature of the impurities, and the required final purity. Barium salt precipitation and silver nitrate (B79036) precipitation represent two different classical approaches to isolating charged molecules.

Barium Salt Precipitation: This method is highly effective for the bulk isolation of sugar phosphates. Barium is an alkaline earth metal that readily forms salts with phosphate esters, which have limited solubility in alcohol-water mixtures. researchgate.net This allows for a straightforward and scalable initial purification and concentration from large volumes of reaction mixture. A key advantage is the relative ease of removing the barium cation; it can be quantitatively precipitated as barium sulfate (B86663) by the careful addition of sulfuric acid or exchanged for other cations like sodium or hydrogen using ion-exchange resins.

Silver Nitrate Precipitation: The use of silver nitrate for the purification of sugar phosphates is less commonly documented in modern literature compared to barium salt precipitation. Silver nitrate is typically used to precipitate halides, and while silver phosphate is insoluble, the method's applicability to complex sugar phosphate mixtures is not as well-established. A major drawback would be the potential for contamination with the heavy metal silver, which can be difficult to remove completely and may inhibit subsequent enzymatic reactions. Furthermore, silver ions can interact with other functional groups, potentially leading to lower selectivity compared to barium.

In a comparative analysis, barium salt precipitation emerges as a more practical and widely validated method for the initial, large-scale isolation of sugar phosphates like D-Fructose 1-phosphate. Silver nitrate precipitation, while theoretically possible based on the insolubility of silver phosphate, presents greater challenges regarding selectivity and the removal of the precipitating agent, making it a less favorable strategy for this specific application.

Conversion and Derivatization for Specific Experimental Applications

The inherent stability of D-fructose 1-phosphate barium salt makes it an ideal form for long-term storage. However, for enzymatic assays and other biochemical studies, a more soluble form is often required to ensure optimal reaction kinetics and to avoid precipitation in the assay medium.

Conversion of Barium Salt to Other Salt Forms (e.g., Sodium Salt) for Enhanced Solubility and Compatibility in Assays

The conversion of the sparingly soluble this compound to its highly soluble sodium salt is a critical step for its use in many biological experiments. This transformation significantly enhances the compound's solubility and, consequently, its compatibility with aqueous buffer systems commonly employed in biochemical assays.

Research Findings on Salt Conversion

A widely adopted and effective method for this conversion is ion-exchange chromatography. Research has demonstrated the successful use of a cation-exchange resin, specifically Dowex 50WX4, for this purpose. In this process, an aqueous suspension of this compound is passed through a column packed with the Dowex resin. The resin is pre-charged with sodium ions (or protons, which are then neutralized with a sodium base). As the solution containing the barium salt passes through the column, the Ba²⁺ ions are exchanged for Na⁺ ions on the resin, resulting in the formation of the highly soluble D-fructose 1-phosphate sodium salt in the eluate. The pH of the final eluate is then carefully adjusted to a neutral pH, typically around 7.0, using sodium hydroxide. The resulting sodium salt solution can then be lyophilized to obtain a stable, solid form of the highly soluble salt.

Salt FormCationSolubility in WaterRationale for Use
This compound Ba²⁺Slightly solubleHigh stability for storage
D-Fructose 1-phosphate sodium salt Na⁺High (estimated >50 mg/mL)Enhanced solubility for assays

Table 1: Comparison of D-Fructose 1-Phosphate Salt Properties

The enhanced solubility of the sodium salt ensures that it remains in solution during assays, preventing the precipitation that could interfere with spectrophotometric or other detection methods. This compatibility is essential for accurate kinetic studies of enzymes that utilize D-fructose 1-phosphate as a substrate, such as aldolase (B8822740).

Elucidation of Biochemical Roles and Metabolic Pathways

Central Role of D-Fructose 1-Phosphate in Fructose (B13574) Metabolism Pathways

Fructose metabolism is a critical process for utilizing dietary fructose as an energy source. D-fructose 1-phosphate is a key player in this pathway, particularly in the liver.

Hepatic Metabolism and the Fructose 1-Phosphate Pathway

The primary site of fructose metabolism is the liver, where it is converted to D-fructose 1-phosphate by the enzyme fructokinase. ontosight.aiyoutube.com This initial phosphorylation step traps fructose within the hepatocytes for further processing. nih.gov Unlike glucose metabolism, this step is not regulated by insulin. youtube.com

The fructose 1-phosphate pathway then proceeds with the cleavage of D-fructose 1-phosphate by aldolase (B8822740) B into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. ontosight.aiyoutube.com DHAP can directly enter the glycolytic or gluconeogenic pathways. wikipedia.org Glyceraldehyde is subsequently phosphorylated to glyceraldehyde 3-phosphate by triose kinase, which also enters these central metabolic routes. wikipedia.org

This pathway allows fructose to be rapidly metabolized, bypassing the primary regulatory step of glycolysis catalyzed by phosphofructokinase-1. youtube.com

Interconnections and Cross-talk with Glycolysis and Gluconeogenesis

The products of D-fructose 1-phosphate cleavage, DHAP and glyceraldehyde 3-phosphate, are key intermediates in both glycolysis and gluconeogenesis. wikipedia.orgontosight.aitaylorandfrancis.com This direct entry into the central carbon metabolism allows the carbon skeleton of fructose to be utilized for either energy production through glycolysis or glucose synthesis via gluconeogenesis, depending on the metabolic state of the cell. taylorandfrancis.comyoutube.com

The metabolism of fructose essentially results in intermediates of glycolysis, meaning that fructose shares a similar metabolic fate to glucose after its initial processing. wikipedia.org The final product of glycolysis, pyruvate (B1213749), can then enter the citric acid cycle for complete oxidation, be used for fatty acid synthesis, or serve as a substrate for gluconeogenesis. wikipedia.orghmdb.ca

Allosteric Regulation and Enzyme Modulation by D-Fructose 1-Phosphate

Beyond its role as a metabolic intermediate, D-fructose 1-phosphate also functions as an important allosteric regulator, influencing the activity of several key metabolic enzymes.

Regulation of Glucokinase Activity

D-fructose 1-phosphate acts as a potent activator of glucokinase, the primary enzyme responsible for glucose phosphorylation in the liver. nih.govnih.gov Glucokinase activity is inhibited by the glucokinase regulatory protein (GKRP). proteopedia.orgplos.org D-fructose 1-phosphate binds to GKRP, causing it to dissociate from glucokinase and thereby relieving the inhibition. nih.govplos.org This mechanism allows for the stimulation of glucose phosphorylation in the presence of fructose, even at low glucose concentrations. nih.gov The activation of glucokinase by D-fructose 1-phosphate is a key aspect of the synergistic effect of fructose on glucose metabolism.

Modulation of Hepatic Glycogen (B147801) Phosphorylase Activity

D-fructose 1-phosphate has been shown to allosterically inhibit hepatic glycogen phosphorylase, the enzyme responsible for glycogen breakdown. nih.gov This inhibition of glycogenolysis contributes to the accumulation of glycogen in the liver observed after fructose consumption. nih.gov The mechanism involves D-fructose 1-phosphate promoting the dephosphorylation and inactivation of glycogen phosphorylase. nih.gov

Intermediary Metabolite Functions and Signaling Properties

D-fructose 1-phosphate (F1P) plays a critical role in cellular energy balance, particularly in the liver, where the majority of dietary fructose is metabolized. taylorandfrancis.com The rapid phosphorylation of fructose to F1P by the enzyme fructokinase is a key step that can significantly impact adenosine (B11128) triphosphate (ATP) homeostasis. taylorandfrancis.comnih.gov Unlike glucose metabolism, which is tightly regulated by feedback mechanisms, the conversion of fructose to F1P is unrestricted, leading to a rapid consumption of ATP. nih.govnih.gov

This process acts as a sink for the cellular phosphate pool, effectively "trapping" inorganic phosphate (Pi) in the form of F1P. nih.govpicmonic.comyoutube.com The depletion of intracellular Pi reserves directly impairs the ability of mitochondria to synthesize ATP through oxidative phosphorylation and also hinders ATP production from glycolysis. nih.govnih.govnih.gov This leads to a swift decline in cellular ATP levels. nih.govnih.govnih.gov Studies in murine hepatocytes have demonstrated that high concentrations of fructose can deplete ATP by 70-80% within minutes. nih.gov The severity of ATP reduction is directly correlated with the degree of Pi depletion, rather than the absolute accumulation of F1P itself. nih.gov

In the genetic disorder hereditary fructose intolerance (HFI), a deficiency in the enzyme aldolase B leads to a massive accumulation of F1P in the liver, kidneys, and small intestine after fructose ingestion. nih.govnih.govontosight.ai This accumulation exacerbates the depletion of intracellular phosphate and ATP. picmonic.comnih.govwikipedia.org The reduced ATP levels inhibit essential energy-dependent pathways like gluconeogenesis and glycogenolysis, which can result in severe hypoglycemia. nih.govpicmonic.comyoutube.comwikipedia.org Furthermore, the drop in ATP alters the AMP:ATP ratio, stimulating the degradation of adenosine monophosphate (AMP) and leading to an overproduction of uric acid (hyperuricemia). nih.govnih.gov

Habitual high fructose consumption, even in the absence of a genetic disorder, may lead to an unfavorable energy balance in the liver, increasing the susceptibility of hepatocytes to injury. nih.gov Research suggests that individuals who consume high amounts of fructose exhibit lower baseline hepatic ATP levels and greater ATP depletion following a fructose challenge. nih.gov

In many bacteria, including the well-studied gram-negative bacterium Escherichia coli, D-fructose 1-phosphate functions as a crucial signaling molecule, modulating the activity of global transcription factors to control carbon metabolism. asm.org One of the most important of these is the Catabolite Repressor/Activator (Cra), also known as the fructose repressor (FruR). asm.orgnih.gov Cra is a pleiotropic regulator that controls the expression of numerous genes involved in glycolysis, gluconeogenesis, the Krebs cycle, and the Entner-Doudoroff pathway. asm.orgasm.orgnih.gov

Cra exerts its regulatory effects by binding to specific operator sequences in the DNA. nih.gov The presence or absence of F1P allosterically modulates Cra's DNA-binding affinity. nih.govbiorxiv.org In the absence of F1P, Cra binds to DNA, activating the transcription of genes for gluconeogenesis while repressing genes for glycolysis and fructose catabolism. asm.orgbiorxiv.org

When fructose is available and transported into the cell, it is phosphorylated to F1P. biorxiv.org F1P then acts as a potent allosteric inhibitor of Cra. nih.gov The binding of F1P to Cra, which occurs at micromolar concentrations, induces a conformational change in the protein, causing it to dissociate from the DNA. asm.orgnih.govasm.org This dissociation lifts the repression of glycolytic genes and reverses the activation of gluconeogenic genes, thereby allowing the cell to switch its metabolism to utilize the available fructose. asm.org

While fructose 1,6-bisphosphate (FBP) can also influence Cra activity, it does so at much higher (millimolar) concentrations. asm.orgasm.org Extensive research, including structural studies of the Cra protein from Pseudomonas putida, has shown that F1P fits optimally into the effector-binding pocket and is the most efficient and preferred physiological effector for dissociating the Cra-DNA complex. nih.govnih.govresearchgate.net This makes F1P a primary signal that communicates the presence of fructose to the cell's transcriptional machinery, enabling a swift and efficient adaptation to changing carbon sources. nih.gov

Comparative Biochemical Significance with Other Fructose Phosphates (e.g., Fructose 6-Phosphate, Fructose 1,6-Bisphosphate)

D-Fructose 1-Phosphate (F1P) is formed primarily in the liver from the phosphorylation of fructose by fructokinase. taylorandfrancis.comwikipedia.org It is a central intermediate in fructolysis but is not a direct intermediate in the main glycolytic pathway that processes glucose. wikipedia.org Its metabolism bypasses the major rate-limiting step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1). youtube.com F1P is cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which then enter the glycolytic pathway. wikipedia.org Its major significance lies in its role as a potent allosteric regulator in both mammals and microbes. In mammals, its accumulation is linked to ATP depletion and the pathophysiology of hereditary fructose intolerance. nih.govwikipedia.org In bacteria like E. coli, it is the primary signaling molecule that inhibits the global regulator Cra. nih.govnih.gov

Fructose 6-Phosphate (F6P) is a central intermediate in glycolysis and gluconeogenesis. pediaa.comwikipedia.org It is formed by the isomerization of glucose 6-phosphate or by the phosphorylation of fructose by hexokinase in tissues like muscle and adipose tissue. nih.govwikipedia.org Unlike F1P, F6P is a substrate for the key regulatory enzyme PFK-1, which phosphorylates it to form FBP. ontosight.aipediaa.com F6P itself is less of a dynamic signaling molecule compared to F1P or FBP, but it is a critical metabolic hub. It can also be shunted into the pentose (B10789219) phosphate pathway and is the precursor for the synthesis of the potent regulatory molecule fructose 2,6-bisphosphate. researchgate.netyoutube.com

Fructose 1,6-Bisphosphate (FBP) is also a key intermediate of glycolysis, produced from F6P by PFK-1. youtube.comwikipedia.org Its formation is a committed step in glycolysis. FBP is then cleaved by aldolase A (in most tissues) into two triose phosphates: DHAP and glyceraldehyde 3-phosphate. nih.gov In contrast to F1P's role as an inhibitor of Cra, FBP can also act as an effector, but with a much lower affinity. asm.orgasm.org In eukaryotes, FBP is a crucial allosteric activator of pyruvate kinase, another key regulatory enzyme in glycolysis, thus serving as a feed-forward activator. wikipedia.org Its accumulation can also stimulate the pentose phosphate pathway, enhancing the production of antioxidants. researchgate.net

The following table provides a comparative overview of these fructose phosphates:

In Depth Enzymatic Interactions and Reaction Kinetics

Characterization of Specific Enzymes Utilizing D-Fructose 1-Phosphate as a Substrate

D-Fructose 1-phosphate is processed by several classes of enzymes, including kinases, aldolases, and potentially phosphatases, each playing a distinct role in its metabolic fate.

While fructokinases (ketohexokinases) are primarily known for catalyzing the phosphorylation of fructose (B13574) to produce D-fructose 1-phosphate, certain kinases also utilize D-fructose 1-phosphate as a substrate. One such enzyme is 1-phosphofructokinase (PFK-1) (EC 2.7.1.56), which catalyzes the ATP-dependent phosphorylation of D-fructose 1-phosphate to form D-fructose 1,6-bisphosphate wikipedia.org. This enzyme belongs to the phosphofructokinase B (PfkB) family of sugar kinases and plays a role in fructose and mannose metabolism wikipedia.org.

In Escherichia coli, the enzyme fructose-1-kinase (FruK) has been shown to catalyze the reverse reaction, generating D-fructose 1-phosphate and ADP from D-fructose 1,6-bisphosphate and ATP under physiological conditions nih.gov. This reverse action of FruK provides a pathway for the endogenous production of D-fructose 1-phosphate, which is a key allosteric inhibitor of the Catabolite Repressor Activator (Cra), a master transcription regulator in E. coli central metabolism nih.gov.

Fructose-1,6-bisphosphate aldolase (B8822740) (EC 4.1.2.13), commonly known as aldolase, is a central enzyme in both glycolysis and gluconeogenesis. Vertebrates possess three distinct isozymes: Aldolase A (found in muscle), Aldolase B (liver, kidney, and intestine), and Aldolase C (brain) nih.govwikipedia.org.

Aldolase B is particularly crucial for fructose metabolism as it efficiently catalyzes the reversible cleavage of both D-fructose 1,6-bisphosphate (FBP) and D-fructose 1-phosphate (F1P) wikipedia.orgwikipedia.org. The cleavage of F1P yields dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde wikipedia.org. A key distinction among the isozymes is their substrate specificity. While Aldolases A and C show a strong preference for FBP, Aldolase B exhibits similar activity with both FBP and F1P, making it uniquely suited for its role in the liver where most dietary fructose is metabolized wikipedia.org.

The reaction mechanism for these Class I aldolases, found in animals and higher plants, involves the formation of a Schiff base intermediate. A highly conserved lysine residue in the active site (Lys229) acts as a nucleophile, attacking the carbonyl carbon of the open-chain form of the fructose phosphate substrate wikipedia.orgebi.ac.uk. This covalent catalysis is a hallmark of Class I aldolases and distinguishes them from Class II aldolases (found in bacteria and fungi), which are metal-dependent nih.gov.

The direct dephosphorylation of D-fructose 1-phosphate by specific phosphatases is not well-documented in the literature. However, the substrate promiscuity of certain bacterial phosphatases suggests a potential for such activity.

The Agp protein in Escherichia coli is a periplasmic acid glucose-1-phosphatase (EC 3.1.3.10) with a broad substrate specificity cdnsciencepub.comuniprot.org. While its primary substrate is glucose-1-phosphate, it is also known to hydrolyze other phosphorylated compounds, including p-nitrophenyl phosphate and inositol phosphates cdnsciencepub.comnih.gov. Studies have determined its kinetic parameters for these substrates, revealing a Km of 0.39 mM for glucose-1-phosphate nih.govresearchgate.net. However, there is no specific research confirming its activity on D-fructose 1-phosphate.

The haloacid dehalogenase (HAD)-like phosphatase superfamily is another group of enzymes known for broad substrate scope nih.gov. In E. coli, this family includes numerous phosphatases, and genome-wide analyses have been conducted to map their substrate specificities nih.gov. While these enzymes are known to act on various sugar phosphates, including glucose-6-phosphate and fructose-6-phosphate (B1210287), specific activity of the Had13 isoform on D-fructose 1-phosphate has not been characterized. Research in this area often focuses on engineering these enzymes for higher specificity toward desired substrates nih.gov.

D-fructose 1-phosphate also serves as a substrate for kinases involved in the metabolism of other sugars. Tagatose-1-phosphate kinase (TagK) , an enzyme from the Bacillus licheniformis D-tagatose catabolic pathway, phosphorylates D-tagatose-1-phosphate to D-tagatose-1,6-bisphosphate. Studies have shown that this enzyme can also recognize and phosphorylate D-fructose 1-phosphate, converting it to D-fructose 1,6-bisphosphate nih.govresearchgate.netnih.gov. However, kinetic analyses reveal that the enzyme's catalytic efficiency (kcat/Km) is markedly higher for its primary substrate, D-tagatose-1-phosphate, indicating a clear substrate preference nih.govresearchgate.net. The isomeric derivatives D-tagatose-6-phosphate and D-fructose-6-phosphate act as inhibitors of this enzyme nih.govnih.gov.

Enzyme Kinetic Studies and Mechanistic Investigations

Kinetic studies are essential for quantifying the efficiency and affinity of enzymes for their substrates, providing insight into metabolic flux and regulation.

The determination of steady-state kinetic parameters provides crucial information about enzyme performance. For enzymes that utilize D-fructose 1-phosphate, these constants vary, reflecting their different physiological roles.

For Aldolase C , detailed kinetic studies have been performed. The recombinant human brain isozyme demonstrates a significantly lower affinity (higher K_m) for D-fructose 1-phosphate compared to D-fructose 1,6-bisphosphate, which aligns with its primary role in glycolysis rather than fructose metabolism. In contrast, a study comparing aldolases from various organisms noted that the enzyme from Trypanosoma brucei has a higher turnover number (k_cat) for the cleavage of D-fructose 1-phosphate than the rabbit muscle enzyme, though specific values were not provided in the abstract nih.gov.

For other enzymes, such as 1-phosphofructokinase from Aerobacter aerogenes, studies have characterized the kinetics as hyperbolic with respect to D-fructose 1-phosphate concentration, distinguishing it from the allosterically regulated D-fructose-6-phosphate kinase which shows sigmoidal kinetics. While this indicates a nonallosteric mechanism, specific steady-state parameters are not widely reported.

Below is a table summarizing the available kinetic data for the interaction of human Aldolase C with D-fructose 1-phosphate.

Kinetic Parameters of Human Aldolase C for D-Fructose 1-Phosphate nih.gov
EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Source Organism
Aldolase CD-Fructose 1-phosphate16000 ± 20002.8 ± 0.3Human (recombinant)

Elucidation of Catalytic Mechanisms (e.g., Identification of Phosphohistidine Intermediates)

The catalytic mechanisms of enzymes interacting with fructose phosphates can involve transient, high-energy intermediates like phosphohistidine (pHis). The phosphoramidate (P–N) bond in pHis is characterized by a high standard free energy of hydrolysis and instability in acidic conditions researchgate.net. This property makes it an effective phosphoryl group carrier in various biochemical reactions researchgate.net.

Phosphohistidine intermediates are central to the function of numerous metabolic enzymes and signaling pathways researchgate.netnih.gov. A generalized mechanism involves a histidine residue in an enzyme's active site performing a nucleophilic attack on a substrate's phosphorus atom. This forms a covalent phosphoryl-histidine-enzyme complex, which is subsequently resolved to release the products nih.gov. Enzymes in the phospholipase D superfamily, for example, utilize a conserved histidine for nucleophilic attack, proceeding through a phosphohistidine intermediate as part of a two-step catalytic mechanism nih.gov.

A prominent example of phosphohistidine's role is found in the bacterial phosphoenolpyruvate:sugar phosphotransferase system (PTS). In this system, a phosphoryl group is relayed from phosphoenolpyruvate to various sugars via a series of proteins, each transiently phosphorylated on a histidine residue rsc.org.

Recent chemoproteomic studies have shed light on how histidine phosphorylation can directly regulate enzymes in central metabolism. Phosphofructokinase-1 (PfkA), a key enzyme in glycolysis that phosphorylates fructose 6-phosphate, has been identified as a target for this type of regulation rsc.org. In the absence of glucose, a phosphocarrier protein (PtsH) becomes phosphorylated on a histidine residue (PtsH–pHis). This PtsH-pHis can then transfer its phosphate group to a specific histidine residue (His249) on PfkA. This post-translational modification inactivates PfkA, thereby redirecting metabolic flux away from glycolysis. This mechanism demonstrates a direct link between a phosphohistidine-driven signaling cascade and the catalytic activity of a crucial enzyme in fructose metabolism rsc.org.

Allosteric Regulation of Enzyme Activity by D-Fructose 1-Phosphate

D-Fructose 1-phosphate (F-1-P) is a potent allosteric effector that modulates the activity of key enzymes in carbohydrate metabolism. Its regulatory actions are crucial for integrating fructose and glucose metabolic pathways, primarily in the liver.

One of the most significant regulatory roles of F-1-P is its ability to counteract the inhibition of liver glucokinase nih.gov. Glucokinase, which catalyzes the phosphorylation of glucose to glucose 6-phosphate, is subject to inhibition by the glucokinase regulatory protein (GKRP). F-1-P acts as a positive allosteric modulator by promoting the dissociation of the inhibitory GKRP from glucokinase, thereby increasing the rate of glucose phosphorylation nih.govnih.gov. In addition to this activating role, F-1-P also acts as an allosteric inhibitor of hepatic glycogen (B147801) phosphorylase, an enzyme responsible for glycogen breakdown. This inhibition helps to prevent the release of glucose from glycogen stores while fructose is being metabolized nih.gov.

The interaction of F-1-P with yeast phosphofructokinase also demonstrates its regulatory capacity. At low concentrations (up to 1 mM), F-1-P activates the enzyme, while at higher concentrations (2.0–3.5 mM), it acts as a competitive inhibitor with respect to fructose 6-phosphate nih.gov.

Structural Basis of Allosteric Effects on Enzyme Conformation and Activity

The binding of an allosteric effector to a regulatory site induces conformational changes in the enzyme that alter its catalytic activity. The binding of D-fructose 1-phosphate to the glucokinase regulatory protein (GKRP) is presumed to cause a change in the protein's conformation nih.gov. This conformational shift leads to the dissociation of the GKRP-glucokinase complex, releasing active glucokinase and stimulating glucose phosphorylation nih.govnih.gov.

While the precise high-resolution structure of GKRP bound to F-1-P is not detailed in the provided context, the general principles of allosteric regulation are well-established from studies of other metabolic enzymes. Allostery often involves a transition between two conformational states: a low-activity T-state (tense) and a high-activity R-state (relaxed) nih.govresearchgate.net.

For instance, the regulation of phosphofructokinase-1 (PFK1), a key glycolytic enzyme, is a classic example of allostery. Allosteric activators promote the transition to the active R-state, while inhibitors stabilize the inactive T-state nih.govresearchgate.net. This transition involves significant structural rearrangements, including the rotation of enzyme subunits relative to one another, which alters the geometry of the active site nih.govnih.gov. Similarly, studies on fructose-1,6-bisphosphate aldolase show that the binding of its substrate induces conformational changes, particularly in flexible loop regions near the active site, which become more ordered upon ligand binding nih.gov. This induced ordering is a common mechanism for positioning catalytic residues correctly and optimizing substrate binding.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Metabolite Analysis and Purification Assessment

Chromatographic techniques are indispensable for the separation and analysis of D-fructose 1-phosphate from other structurally similar compounds. The polarity conferred by the phosphate (B84403) group and the carbohydrate backbone necessitates specific chromatographic approaches for effective separation. sielc.com

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Yield Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of D-fructose 1-phosphate barium salt and for determining the yield of synthetic reactions. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven particularly effective for separating sugar phosphates. sielc.comnih.gov For instance, a mixed-mode column can separate fructose (B13574) phosphates based on their anionic properties, allowing for the resolution of mono- and diphosphate (B83284) species. sielc.com

The use of hydrophilic interaction liquid chromatography (HILIC) coupled with a charged aerosol detector (CAD) is another powerful approach. nih.govshodexhplc.com This method is suitable for the high-sensitivity analysis of phosphorylated saccharides without the need for derivatization or ion-pairing reagents. shodexhplc.com The separation of isomers like fructose 1-phosphate and fructose 6-phosphate, which have the same molecular weight, is achievable with HILIC prior to mass spectrometry detection. shodexhplc.com

Table 1: HPLC Methods for Fructose Phosphate Analysis

Chromatographic ModeColumn TypeMobile Phase ExampleDetectorApplicationReference
Mixed-ModePrimesep SBAcetonitrile/Water with bufferELSDSeparation of sugar mono- and diphosphates sielc.com
Mixed-ModeNewcrom BAcetonitrile/Water with ammonium (B1175870) formate (B1220265) bufferCADSeparation of Fructose 1,6-bisphosphate from Fructose 6-phosphate sielc.com
HILICShodexTM HILICpakTMAcetonitrile/0.5% aqueous ammonium waterMSSimultaneous analysis of multiple phosphorylated saccharides shodexhplc.com
Reversed-Phase/Weak Anion-Exchange--CADSeparation of hexose (B10828440) phosphate isomers nih.gov

This table is interactive. Click on the headers to sort the data.

Paper Chromatography for the Separation and Qualitative Identification of Organic Phosphates

Historically, paper chromatography has been a fundamental technique for the separation and qualitative identification of organic phosphates, including fructose phosphates. This method separates compounds based on their differential partitioning between a stationary phase (water-saturated paper) and a mobile phase (an organic solvent mixture). kau.edu.sa Though largely superseded by more advanced techniques like HPLC and GC for quantitative analysis, paper chromatography remains a valuable tool for initial qualitative assessment due to its simplicity and low cost. The separated spots of sugar phosphates can be visualized by spraying with specific reagents, such as a mixture of aniline (B41778) and diphenylamine (B1679370) in acetone (B3395972) followed by phosphoric acid, and heating. kau.edu.sa

Ion-Exchange Chromatography for the Fractionation of Complex Biological and Synthetic Mixtures

Ion-exchange chromatography is a powerful technique for the fractionation of complex mixtures containing charged molecules like D-fructose 1-phosphate. portlandpress.com This method separates molecules based on their net charge by using a stationary phase with charged functional groups. Anion-exchange chromatography, in particular, is well-suited for separating sugar phosphates, which are negatively charged at appropriate pH values. researchgate.netoup.com By employing a gradient elution, where the ionic strength or pH of the mobile phase is gradually changed, complex mixtures of sugar phosphates can be resolved into their individual components. portlandpress.com This technique has been successfully used to separate various sugar phosphates, including glucose 1-phosphate, fructose 6-phosphate, and fructose 1,6-diphosphate, from biological extracts. portlandpress.com

Mass Spectrometry Applications in Metabolic Research

Mass spectrometry (MS) is a highly sensitive and specific analytical technique that plays a pivotal role in modern metabolic research involving D-fructose 1-phosphate. thermofisher.com It allows for the precise determination of molecular weight and the structural elucidation of metabolites.

Isotopic Labeling Studies (e.g., ¹⁸O Incorporation for Mechanistic Insights)

Isotopic labeling is a powerful tool used in conjunction with mass spectrometry to trace the metabolic fate of compounds and to elucidate enzymatic reaction mechanisms. researchgate.netmdpi.com Stable isotopes, such as ¹⁸O, can be incorporated into the phosphate group of D-fructose 1-phosphate. nih.govnih.gov The use of ¹⁸O-labeled phosphoramidite (B1245037) reagents provides a synthetic route to producing ¹⁸O-labeled phosphorylated metabolites with high enrichment ratios. nih.govnih.govucl.ac.uk

By tracking the mass shift resulting from the incorporated isotope, researchers can follow the conversion of fructose into various metabolites. researchgate.net For instance, studies using isotopic tracers have been instrumental in quantifying the conversion of fructose to glucose and lactate (B86563) in humans. researchgate.net These studies provide a quantitative profile of how dietary fructose is utilized. researchgate.net

Table 2: Research Findings from Isotopic Labeling Studies of Fructose Metabolism

ParameterFindingStudy DurationReference
Conversion to GlucoseMean rate of 41% (± 10.5)3-6 hours researchgate.net
Oxidation (non-exercising)Mean rate of 45.0% (± 10.7)3-6 hours researchgate.net
Oxidation (exercising with glucose)Mean rate increased to 66.0% (± 8.2)2-3 hours researchgate.net
Conversion to LactateApproximately 25% of ingested fructoseWithin a few hours researchgate.net

This table is interactive. Click on the headers to sort the data.

Qualitative and Quantitative Metabolomics Approaches

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on mass spectrometry to identify and quantify metabolites like D-fructose 1-phosphate. hmdb.caumaryland.edu In targeted metabolomics, known metabolites are quantified, while untargeted approaches aim to identify all measurable analytes in a sample.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a common platform for metabolomics. hmdb.ca While isomers like fructose 1-phosphate and glucose 1-phosphate can be challenging to differentiate due to similar fragmentation patterns, advanced MS techniques such as MSⁿ fragmentation, Collision-Induced Dissociation (CID), and Ultraviolet Photodissociation (UVPD) can generate diagnostic fragments for unique identification. thermofisher.com These methods are crucial for accurately characterizing the metabolome and understanding the metabolic pathways in which D-fructose 1-phosphate is involved. medchemexpress.comhmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure, dynamics, and chemical environment of molecules in solution. For D-fructose 1-phosphate, NMR is instrumental in confirming its molecular structure, determining the conformation of the furanose ring, and assessing the purity of the sample.

Coordination Chemistry Investigations of Sugar-Phosphate Complexes

Sugar phosphates like D-fructose 1-phosphate are excellent ligands for metal ions due to the presence of multiple potential binding sites: the hydroxyl groups of the sugar core and the oxygen atoms of the phosphate group. nih.gov The study of how these molecules coordinate with metal ions is crucial for understanding their roles in biological systems, where many enzymes that process sugar phosphates require metal cofactors. uni-muenchen.de

Interactions with Transition Metal Ions (e.g., Palladium(II), Rhenium(V), Zinc(II))

The coordination chemistry of sugar phosphates has been investigated with a variety of transition metals.

Palladium(II): Palladium(II) complexes are widely used in catalysis. Studies have explored the synthesis of Pd(II) complexes with ligands derived from carbohydrates. researchgate.netias.ac.in These complexes often feature coordination through nitrogen or phosphorus atoms in the ligand, with the sugar moiety providing a chiral scaffold. rsc.org While direct studies on D-fructose 1-phosphate are limited, the general principles suggest that both the phosphate and hydroxyl groups could potentially coordinate with a Pd(II) center, forming chelate rings that stabilize the complex. rsc.org

Rhenium(V): Rhenium complexes have applications in radiopharmaceuticals and catalysis. Research on the interaction between D-fructose 1,6-bisphosphate and a Rhenium(V)-oxo fragment showed the formation of a stable complex. nih.gov Using NMR spectroscopy and mass spectrometry, it was determined that the metal coordinates in a mixed sugar-core-phosphate chelation mode, binding to the hydroxyl groups at the C2 and C3 positions as well as to an oxygen atom of the phosphate group. nih.gov This demonstrates the ability of the sugar phosphate to act as a tridentate ligand, wrapping around the metal center.

Zinc(II): Zinc(II) is a biologically essential metal ion found in the active sites of numerous enzymes, including fructose-1,6-bisphosphatase. pnas.orgnih.gov Studies have demonstrated that zinc ions can form complexes with fructose bisphosphates. nih.gov The formation of a complex between Zn(II) and β-D-fructose 2,6-bisphosphate has been confirmed through various methods, including gel filtration and titration experiments. nih.gov Structural studies of enzymes complexed with inhibitors show zinc binding to the active site, often coordinated by amino acid residues and the sugar phosphate itself. nih.gov The phosphate group is a primary binding site, but hydroxyl groups can also be involved, leading to stable chelate structures. rsc.org

Table 3: Summary of Transition Metal Interactions with Sugar Phosphates

Metal IonTypical LigandKey FindingsAnalytical Techniques
Palladium(II) Carbohydrate-derived phosphine (B1218219) and triazole ligandsForms stable square planar complexes; ligand coordinates in bidentate or tridentate fashion. rsc.orgNMR, X-ray Crystallography ias.ac.inrsc.org
Rhenium(V) D-fructose 1,6-bisphosphateForms a monoanionic complex with mixed sugar-core-phosphate chelation (O(2),O(3),P1). nih.govNMR, Mass Spectrometry nih.gov
Zinc(II) Fructose bisphosphates, ATP, PyrophosphateBinds effectively to phosphate groups; crucial for enzymatic activity and inhibition; can form complexes with multiple phosphate ligands. nih.govrsc.orgEnzymatic Assays, NMR, Potentiometric Titration, X-ray Crystallography nih.govnih.govrsc.org

Analysis of Ligand Binding Patterns and the Synthesis of Metal-Sugar-Phosphate Complexes for Research Purposes

The synthesis of metal-sugar-phosphate complexes is typically achieved by reacting a suitable metal precursor with the sugar phosphate ligand in an aqueous solution or an appropriate solvent. ubc.camdpi.com The resulting complexes are then characterized to determine their structure and binding patterns.

These synthetic metal-sugar-phosphate complexes serve as valuable models for research. They help elucidate the coordination environment of metal ions in the active sites of metalloenzymes that act on sugar phosphate substrates. uni-muenchen.de By studying these simpler model systems, researchers can gain insight into the mechanisms of enzymatic catalysis and inhibition, which is fundamental to understanding metabolic pathways and designing targeted therapeutic agents. ubc.ca

Applications in Biological and Biomedical Research Models

Investigation of Fructose (B13574) Metabolism and Related Pathways in Model Organisms

The study of fructose metabolism is crucial for understanding fundamental bioenergetics and various metabolic disorders. D-fructose 1-phosphate barium salt serves as a key substrate and reference compound in these investigations across different model organisms.

In prokaryotes, D-fructose 1-phosphate (F-1-P) is a pivotal molecule in the regulation of carbon metabolism.

Escherichia coli : In E. coli, F-1-P is a potent allosteric inhibitor of the Catabolite Repressor Activator (Cra) protein. The Cra protein is a master transcriptional regulator that controls the expression of numerous genes involved in central carbon metabolism, including glycolysis and gluconeogenesis. The binding of F-1-P to Cra diminishes its ability to bind to DNA, thereby modulating gene expression in response to fructose availability. While F-1-P is produced from the phosphorylation of incoming fructose, research has shown that it can also be generated from fructose-1,6-bisphosphate via the reverse reaction of the enzyme fructose-1-kinase (FruK). This highlights a broader role for F-1-P in metabolic regulation beyond just fructose catabolism. Furthermore, metabolically engineered E. coli have been developed to convert D-fructose into D-allulose, a process in which the phosphorylation of fructose to fructose-1-phosphate (B91348) is a key step.

Sarcina lutea : Detailed studies specifically investigating the role and metabolism of D-fructose 1-phosphate in Sarcina lutea are not extensively covered in the available literature. General metabolic studies on this organism indicate that it can metabolize various carbohydrates and amino acids. During periods of starvation, Sarcina lutea has been observed to utilize intracellular reserves of polysaccharides and amino acids. nih.gov However, the specific pathways and intermediates involved in fructose metabolism, particularly the role of D-fructose 1-phosphate, remain an area for further investigation.

Bacillus licheniformis : In Bacillus licheniformis, much of the research on fructose-related metabolism has centered on the enzyme fructose-1,6-bisphosphatase, which catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and is crucial for gluconeogenesis. nih.gov Studies on this enzyme have detailed its purification and regulation, noting its inhibition by AMP and activation by phosphoenolpyruvate. nih.gov While B. licheniformis is utilized as a probiotic and has been shown to influence lipid metabolism in host organisms, specific studies detailing its internal metabolic pathways involving D-fructose 1-phosphate are limited in the reviewed scientific literature. nih.govnih.govfrontiersin.org

In eukaryotic organisms, the liver is the primary site for fructose metabolism, where D-fructose 1-phosphate plays a central role. nih.gov

Isolated Liver Cells (Hepatocytes): When fructose enters hepatocytes, it is rapidly phosphorylated by the enzyme fructokinase (or ketohexokinase) to form D-fructose 1-phosphate. youtube.com This intermediate is then cleaved by aldolase (B8822740) B into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. youtube.com These products can then enter the glycolytic or gluconeogenic pathways.

The stability of this compound makes it a valuable tool for in vitro studies using isolated liver cells to probe these metabolic dynamics. ontosight.ai A critical aspect of hepatic fructose metabolism is its regulation. D-fructose 1-phosphate itself acts as a positive allosteric modulator of glucokinase, facilitating glucose phosphorylation. nih.gov

Research using these models has also been instrumental in understanding the pathophysiology of hereditary fructose intolerance (HFI). In individuals with HFI, a deficiency in aldolase B leads to the accumulation of D-fructose 1-phosphate in hepatocytes. This accumulation sequesters intracellular phosphate, leading to a depletion of adenosine (B11128) triphosphate (ATP) and subsequent liver and kidney damage. nih.gov

Summary of Research Findings on D-Fructose 1-Phosphate in Model Organisms
Model Organism/SystemKey Enzyme(s)Role of D-Fructose 1-PhosphateKey Research Findings
Escherichia coliCra protein, Fructose-1-kinase (FruK)Allosteric regulator, Metabolic intermediateActs as an allosteric inhibitor of the Cra transcriptional regulator. Can be synthesized from fructose-1,6-bisphosphate.
Sarcina luteaNot specified in literatureNot well-documentedMetabolizes polysaccharides and amino acids during starvation; specific fructose pathways are not detailed. nih.gov
Bacillus licheniformisFructose-1,6-bisphosphataseNot directly studiedResearch focus is on the related metabolite, fructose-1,6-bisphosphate, and its role in gluconeogenesis. nih.gov
Eukaryotic Liver CellsFructokinase, Aldolase BKey metabolic intermediate, Allosteric modulatorFormed from fructose phosphorylation; accumulation due to aldolase B deficiency causes hereditary fructose intolerance. nih.govyoutube.comyoutube.com

Development of Biochemical Assays and Research Probes

The chemical properties of this compound make it a useful tool in the development of assays and probes for studying enzyme function and metabolic pathways.

Substrate analogues are essential for characterizing the active sites and reaction mechanisms of enzymes. While the direct use of this compound as a starting material for the synthesis of complex analogues is not extensively documented, its stable nature makes it a reliable precursor for enzymatic or chemical modifications to create such probes. For instance, the synthesis of various sugar phosphates, which can act as substrates or inhibitors, has been achieved through enzymatic methods. nih.gov These synthetic analogues can then be used in kinetic studies to understand how enzymes like aldolase discriminate between different substrates. nih.gov

Accurate quantification of metabolites is fundamental to metabolic research. This compound, due to its stability compared to the free acid form, is suitable for use as an analytical standard. ontosight.ai In techniques such as liquid chromatography-mass spectrometry (LC-MS), which are used to separate and quantify sugar phosphates, having a pure and stable standard is critical for generating accurate calibration curves. nih.gov This allows researchers to precisely measure the concentration of D-fructose 1-phosphate in complex biological samples, such as cell extracts or tissue homogenates. nih.gov The availability of a reliable standard is essential for validating analytical methods and ensuring the accuracy of research findings in studies of metabolic diseases. nih.govebi.ac.ukebi.ac.uk

Role in In Vitro Reconstitution and Kinetic Modeling of Metabolic Pathways

This compound is instrumental in bottom-up approaches to understanding metabolism, such as in vitro reconstitution and kinetic modeling.

By isolating and combining the core enzymes of a metabolic pathway, such as glycolysis, in a controlled in vitro environment, researchers can study the pathway's dynamics without the complexity of the cellular milieu. In such reconstituted systems, this compound can be used as a precise starting substrate to study the kinetics of downstream enzymes like aldolase B. ontosight.ai This allows for the detailed characterization of enzyme reaction rates, substrate affinities (Km), and maximum reaction velocities (Vmax).

These experimentally determined kinetic parameters are essential for the development of accurate mathematical models of metabolic pathways. nih.govnih.gov Kinetic models of glycolysis, for example, incorporate the reactions that produce and consume D-fructose 1-phosphate. vu.nlresearchgate.net The accuracy of these models in predicting metabolic behaviors, such as glycolytic oscillations, depends on the quality of the input kinetic data. vu.nl The use of stable substrates like this compound in preliminary enzyme assays provides the reliable data needed to build and validate these complex computational models. nih.gov

Kinetic Parameters of Key Enzymes in Fructose Metabolism
EnzymeOrganism/TissueSubstrateKm (Michaelis Constant)Notes
Fructose-1,6-bisphosphataseBacillus licheniformisFructose-1,6-bisphosphate~20 µMInhibited by AMP, activated by phosphoenolpyruvate. nih.gov
AldolaseTrypanosoma bruceiFructose-1-phosphateNot specifiedShows a narrow pH optimum for the cleavage of fructose-1-phosphate. nih.gov
AldolaseRabbit MuscleFructose-1-phosphateNot specifiedKinetic properties compared to the trypanosomal enzyme. nih.gov
Aldolase BHuman LiverFructose-1-phosphateNot specifiedDeficiency leads to hereditary fructose intolerance. quiz-maker.com

Implications for Understanding Enzyme Deficiencies and Metabolic Perturbations at a Molecular and Cellular Level

The study of D-fructose 1-phosphate and its salt forms, such as this compound, is pivotal for elucidating the molecular and cellular underpinnings of specific enzyme deficiencies and the resultant metabolic disturbances. ontosight.ai Its primary significance lies in modeling and investigating hereditary fructose intolerance (HFI), an autosomal recessive disorder caused by a deficiency of the enzyme aldolase B. nih.govwikipedia.orgnih.gov The availability of this compound as a stable research compound allows for precise in vitro and ex vivo studies that mimic the biochemical consequences of HFI. ontosight.ai

At the molecular level, research using D-fructose 1-phosphate is crucial for understanding the direct pathogenic role of its accumulation. In individuals with HFI, the ingestion of fructose, sucrose, or sorbitol leads to the conversion of fructose to fructose-1-phosphate by fructokinase. wikipedia.org Due to deficient aldolase B activity, fructose-1-phosphate cannot be cleaved into glyceraldehyde and dihydroxyacetone phosphate. medlineplus.govimd-berlin.de This enzymatic block leads to a rapid buildup of fructose-1-phosphate within liver, kidney, and intestinal cells. imd-berlin.de

This accumulation has several critical downstream effects at the cellular level:

ATP Depletion: The phosphorylation of fructose to fructose-1-phosphate consumes adenosine triphosphate (ATP). youtube.com The trapping of phosphate in the form of fructose-1-phosphate and the inability to regenerate ATP through subsequent metabolic steps lead to a significant depletion of cellular ATP. wikipedia.orgyoutube.com This energy crisis impairs numerous cellular functions.

Inhibition of Glycogenolysis and Gluconeogenesis: The accumulation of fructose-1-phosphate allosterically inhibits hepatic glycogen (B147801) phosphorylase, the enzyme responsible for breaking down glycogen into glucose. nih.gov This blockage of glycogenolysis, combined with the ATP deficit that impairs gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors), results in severe hypoglycemia following fructose ingestion. nih.govyoutube.com

Cellular Toxicity: The high intracellular concentration of fructose-1-phosphate is toxic, leading to the death of liver and kidney cells over time. medlineplus.govimd-berlin.de This contributes to the clinical manifestations of HFI, such as hepatomegaly, jaundice, and renal dysfunction. wikipedia.orgmedlineplus.gov

Metabolic Acidosis: The impairment of gluconeogenesis prevents the conversion of lactate (B86563) and other precursors into glucose, leading to an accumulation of lactic acid in the blood and subsequent metabolic acidosis. medscape.com

By using this compound as a substrate in experimental models, researchers can directly investigate these pathological mechanisms. For instance, it is used in enzyme assays to measure the residual activity of mutant aldolase B enzymes, helping to correlate genotype with disease severity. ontosight.ai Furthermore, introducing D-fructose 1-phosphate to isolated cellular systems, such as hepatocytes or kidney cells, allows for the precise study of its inhibitory effects on key metabolic enzymes and pathways, providing a deeper understanding of the cellular derangements in HFI.

The table below summarizes the key metabolic perturbations observed at the cellular level due to the accumulation of fructose-1-phosphate in aldolase B deficiency.

Metabolic Perturbation Affected Enzyme/Pathway Molecular/Cellular Consequence Clinical Manifestation
Phosphate Trapping FructokinaseDepletion of inorganic phosphate and ATP. wikipedia.orgyoutube.comImpaired cellular energy-dependent processes.
Inhibition of Glycogenolysis Glycogen PhosphorylaseAllosteric inhibition by fructose-1-phosphate prevents glycogen breakdown. nih.govSevere hypoglycemia after fructose intake. nih.gov
Inhibition of Gluconeogenesis Fructose-1,6-bisphosphataseATP depletion and substrate-level inhibition impair glucose synthesis. nih.govmedscape.comHypoglycemia and lactic acidosis. medscape.comnih.gov
Uric Acid Production AMP DeaminaseAccelerated degradation of AMP (due to ATP depletion) leads to hyperuricemia.Hyperuricemia. nih.gov
Cellular Injury Multiple pathwaysAccumulation of fructose-1-phosphate is directly toxic to cells. medlineplus.govimd-berlin.deLiver and kidney damage, hepatomegaly. medlineplus.gov

Q & A

Basic Research Questions

Q. How can D-fructose 1-phosphate barium salt be synthesized and purified for laboratory use?

  • Methodology :

  • Precipitation method : React D-fructose 1-phosphate (sodium salt) with barium acetate or barium hydroxide in aqueous solution. The barium salt precipitates due to low solubility, which can be collected via centrifugation or filtration. Neutralize excess acid with barium hydroxide, as described in glucose 1-phosphate purification .
  • Chromatographic purification : Use ethanol-ammonia solvent systems (e.g., 75:30 ethanol:ammonia) for column chromatography to isolate the barium salt, leveraging differences in Rf values between phosphate derivatives and impurities .
    • Critical considerations : Monitor pH to avoid hydrolysis of the phosphate group. Confirm purity via TLC or HPLC with pyridine-ethyl acetate as a mobile phase .

Q. What analytical techniques are suitable for characterizing this compound?

  • Key techniques :

  • Gravimetric analysis : Quantify sulfate contamination by precipitating barium sulfate and measuring mass differences .
  • NMR spectroscopy : Use 31^{31}P NMR to confirm the phosphate group’s position (1-phosphate vs. 6-phosphate isomers). Compare chemical shifts with known standards (e.g., D-fructose 6-phosphate barium salt, δ ≈ 4.5 ppm for C1-bound phosphate) .
  • Enzymatic assays : Validate biological activity using kinases or phosphatases specific to fructose 1-phosphate (e.g., ketose kinase) .

Q. How does the barium counterion affect solubility and stability compared to sodium or potassium salts?

  • Solubility : Barium salts generally exhibit lower aqueous solubility than sodium salts, requiring buffered solutions (pH 6–8) for dissolution. For example, D-fructose 1-phosphate sodium salt is soluble at >50 mg/mL, while the barium salt may require sonication or mild heating .
  • Stability : Barium salts are less hygroscopic than sodium salts, improving long-term storage. However, barium’s divalent nature may promote aggregation in solution, necessitating chelating agents (e.g., EDTA) in enzymatic studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in enzymatic activity data involving this compound?

  • Case example : Discrepancies in fructose-1-phosphate kinase activity may arise from residual barium ions inhibiting enzymes.

  • Solution : Dialyze the barium salt against a sodium-containing buffer to replace Ba2+^{2+} with Na+^+ before assays .
  • Validation : Compare kinetic parameters (e.g., KmK_m, VmaxV_{max}) with sodium salt controls .

Q. How can researchers optimize the use of this compound in isotopic tracer studies?

  • Isotope labeling : Synthesize 13^{13}C- or 32^{32}P-labeled derivatives via enzymatic phosphorylation of 13^{13}C-fructose or H_3$$^{32}PO4_4. Barium precipitation minimizes isotopic dilution .
  • Applications : Track metabolic flux in glycolysis or fructolysis pathways using LC-MS or autoradiography .

Q. What are the implications of barium salt contamination in cellular metabolism studies?

  • Risk : Ba2+^{2+} ions interfere with calcium signaling and mitochondrial function, leading to artifactual results.
  • Mitigation : Use ion-exchange resins to replace Ba2+^{2+} with biocompatible ions (e.g., K+^+) post-synthesis. Validate using calcium-sensitive fluorescent dyes (e.g., Fluo-4) .

Methodological Challenges and Solutions

Q. Why do chromatographic separations of phosphorylated sugars often yield ambiguous results, and how can this be addressed?

  • Issue : Overlapping peaks for fructose 1-phosphate and 6-phosphate isomers due to similar polarity.
  • Solution :

  • Employ ion-pair chromatography with tetrabutylammonium bromide to enhance resolution .
  • Validate with enzymatic digestion (e.g., fructose-1-phosphatase) to selectively hydrolyze the target isomer .

Q. How can researchers ensure reproducibility in barium salt synthesis across batches?

  • Protocol standardization :

  • Strictly control reaction temperature (20–25°C) and stoichiometry (1:1.2 molar ratio of fructose 1-phosphate to Ba2+^{2+}).
  • Use consistent drying conditions (lyophilization vs. vacuum drying) to prevent hydrate formation .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

  • Hazards : Barium compounds are toxic if ingested or inhaled. The salt is also a mild irritant (Risk Code 36/37/38).
  • Protocols :

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Neutralize waste with sulfuric acid to precipitate Ba2+^{2+} as BaSO4_4 before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.